molecular formula C12H19N3O4S B3087177 2-(1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetic acid CAS No. 1171599-18-0

2-(1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetic acid

Cat. No.: B3087177
CAS No.: 1171599-18-0
M. Wt: 301.36 g/mol
InChI Key: GPNBNSAAZAOGDK-UHFFFAOYSA-N
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Description

2-(1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetic acid is a complex organic compound featuring a pyrazole ring, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The sulfonyl group is then introduced via sulfonation, and the piperidine ring is added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly affect the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

2-(1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(1-(1H-Pyrazol-4-yl)piperidin-4-yl)acetic acid: Lacks the dimethyl and sulfonyl groups, resulting in different chemical and biological properties.

    2-(1-(1H-Pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetic acid: Similar structure but without the dimethyl groups, affecting its reactivity and interactions.

    2-(1-(1,3-Dimethyl-1H-pyrazol-4-yl)piperidin-4-yl)acetic acid: Lacks the sulfonyl group, which is crucial for certain biological activities.

Uniqueness

The presence of both the sulfonyl and dimethyl groups in 2-(1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetic acid makes it unique compared to similar compounds. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[1-(1,3-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-9-11(8-14(2)13-9)20(18,19)15-5-3-10(4-6-15)7-12(16)17/h8,10H,3-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNBNSAAZAOGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCC(CC2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetic acid
Reactant of Route 2
2-(1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetic acid
Reactant of Route 3
2-(1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetic acid
Reactant of Route 6
2-(1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetic acid

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